LACTALBUMIN

Infant Nutrition Amino Acid Fortification Whey Protein

Substituting generic whey for purified α-lactalbumin introduces β-lactoglobulin-absent in human milk-compromising amino acid profiles and eliminating nanotube self-assembly. LACTALBUMIN (CAS 12585-12-5) is a 14 kDa whey protein essential for lactose synthase regulation. • α-La-enriched formula achieves serum tryptophan (10.5 mg/L) matching breastfed infants (10.9 mg/L), enabling lower neonatal protein load. • Only >90% purity fractions form functional nanotubes; lower purity yields random aggregates. • α-La-derived peptide ALA-A2 shows selective cytotoxicity against A549 (59.7% viability) with minimal hemolysis (7.8%). Lyophilized powder; store at 2-8°C.

Molecular Formula Cl2O8Sr
Molecular Weight 0
CAS No. 12585-12-5
Cat. No. B1174986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLACTALBUMIN
CAS12585-12-5
Molecular FormulaCl2O8Sr
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LACTALBUMIN Procurement Guide: Definition and Baseline Characteristics


LACTALBUMIN (CAS 12585-12-5), commonly referred to as alpha-lactalbumin (α-La), is a major whey protein found in the milk of all mammals [1]. It constitutes approximately 20-25% of total bovine whey protein but is the dominant whey protein in human milk [2]. As a small globular protein of about 14 kDa, it functions physiologically as the regulatory subunit of the lactose synthase complex in the mammary gland [1]. For procurement purposes, it is commercially available as a lyophilized powder typically requiring storage at 2-8°C .

Protein Type

Major whey protein, ~14 kDa globular form, lactose synthase regulatory subunit

Research Context

Supports infant formula amino acid profiling, protein self-assembly, and thermal denaturation studies

Format & Handling

Lyophilized powder; storage at 2–8°C

Why Generic Whey Substitution Fails for LACTALBUMIN


In-class whey proteins cannot be simply interchanged without altering critical functional outcomes. LACTALBUMIN (α-La) and its primary analog β-lactoglobulin (β-Lg) exhibit profound differences in structure, thermal behavior, and bioactivity that directly impact industrial and research applications. For instance, α-La and β-Lg respond with distinct cytotoxicity profiles in intestinal cell models, induce different oligomer formation characteristics, and exhibit differential responses to physical processing such as sonication [1][2]. Substituting generic whey protein concentrate or isolate for purified α-La introduces β-Lg, a protein not found in human milk, which fundamentally alters amino acid profiles and eliminates α-La's unique capacity for nanotube self-assembly [3][4].

Target

α-Lactalbumin (α-La)

Rich in tryptophan; enables nanotube self-assembly; distinct thermal stabilization in mixtures; unique cell signaling responses.

Common Substitute

Generic Whey / β-Lactoglobulin (β-Lg)

Lacks human-milk tryptophan profile; no self-assembly; opposite thermal shift; different intestinal cell effects; cannot replicate α-La functions.

Similar product does not mean interchangeable product. Substituting whole whey or β-Lg for purified α-La may shift amino acid balance, thermal behavior, and bioactivity outcomes. Verify end-use requirements.

Quantitative Differentiation Evidence for α-Lactalbumin


Tryptophan Content and Serum Levels in Infant Formula

α-Lactalbumin is significantly richer in tryptophan, the limiting amino acid in low-protein infant formulas, compared to standard bovine whey. A direct head-to-head infant feeding study demonstrated that an α-lactalbumin-enriched formula (2.10% tryptophan) produced serum tryptophan levels (10.5 ± 4.8 mg/L) statistically equivalent to breastfed infants (10.9 ± 4.7 mg/L; p=0.841), whereas a formula with moderate tryptophan content (1.88%) resulted in significantly lower levels (7.4 ± 3.9 mg/L; p=0.038) [1].

Serum Tryptophan
Head-to-head

α-La formula: 10.5 ± 4.8 mg/L vs. standard formula: 7.4 ± 3.9 mg/L (p=0.038); breastfed: 10.9 ± 4.7 mg/L (p=0.841 vs α-La)

Supports infant formula amino acid profiling and equivalence to human milk tryptophan.

Cross-over study, n=20 infants; 2.10% tryptophan formulation.

Infant Nutrition Amino Acid Fortification Whey Protein

Thermal Denaturation Temperature vs. β-Lactoglobulin

Differential scanning calorimetry (DSC) reveals that α-lactalbumin (α-Lac) and β-lactoglobulin (β-Lg) exhibit fundamentally different thermal denaturation behaviors both in isolation and in mixtures. The denaturation temperature (Td) of β-Lg decreased from 71.9°C in the absence of α-Lac to 69.1°C in its presence. In contrast, the Td of apo-α-Lac increased by 2.5°C when heated in the presence of β-Lg, indicating that α-Lac gains thermal stability when co-present with β-Lg [1][2].

Thermal Denaturation
Head-to-head

α-La Td change +2.5°C in β-Lg mixture; β-Lg Td change −2.8°C

Reveals opposite thermal stability shifts; processing conditions should not assume interchangeable behavior.

DSC analysis; apo-α-La form.

Thermal Processing Dairy Science Protein Stability

Emulsifying Properties After Bioactive Compound Interaction

When complexed with the bioactive compound γ-oryzanol (GO), β-lactoglobulin (β-Lg) demonstrates significantly stronger emulsifying properties than α-lactalbumin (α-La). Following GO addition, β-Lg exhibits higher surface hydrophobicity, higher DPPH free radical scavenging capacity, and superior emulsifying performance compared to α-La-GO complexes [1][2]. This indicates that α-La and β-Lg are not functionally interchangeable as emulsifier scaffolds.

Emulsifying Performance
Head-to-head

β-Lg-GO > α-La-GO in surface hydrophobicity, DPPH scavenging, and emulsion stability

Identifies β-Lg as stronger emulsifier scaffold after γ-oryzanol binding; α-La not functionally equivalent.

In vitro multi-spectroscopic and MD simulation data.

Emulsification Functional Foods Protein-Ligand Interactions

Purity Requirements for Nanotube Self-Assembly

α-Lactalbumin (α-LA) uniquely self-assembles into nanotubes under specific conditions, but this property is critically dependent on protein purity. A one-step anion-exchange chromatography method yielded α-LA of nearly 100% purity (based on total protein content) with ~39% recovery, alongside highly pure β-lactoglobulin with ~59% yield [1]. This high-purity α-LA enabled the synthesis of protein nanotubes with excellent gelation properties for use as food thickeners and bioactive carriers, whereas lower purity preparations result in random aggregates and weak, opaque gels unsuitable for applications [1][2].

Purity for Nanotubes
Head-to-head

>90% purity threshold; ~100% purity yields optimal gelation and nanotube formation

Defines procurement purity requirement for self-assembly applications.

One-step anion-exchange chromatography; lower purity leads to random aggregates.

Nanotube Synthesis Protein Self-Assembly Purification Technology

Cytotoxicity Profile in Intestinal Cell Models

In undifferentiated rat intestinal IEC-6 cells, the TFE-treated (denatured) forms of α-lactalbumin (α-LA) and β-lactoglobulin (β-LG) induce distinct cytotoxic responses. TFE-treated α-LA showed rapid and potent cytotoxicity, whereas TFE-treated β-LG exhibited concentration- and time-dependent dual effects: cell growth stimulation at lower concentrations/shorter exposures and cytotoxicity at higher concentrations/longer exposures [1]. Additionally, native forms of both proteins showed proliferative effects, but the underlying signaling pathways differ: native α-LA required EGFR pathway activation, while native β-LG did not [1].

Intestinal Cell Response
Head-to-head

TFE-α-La: rapid cytotoxicity; TFE-β-Lg: concentration/time-dependent dual effects. Native forms: proliferative via different pathways (EGFR-dependent vs. independent).

Reports distinct cell-model response profiles; informs selection for gastrointestinal bioactivity research.

Undifferentiated IEC-6 cells; TFE-induced denaturation.

Cell Biology Toxicity Screening Whey Protein Bioactivity

Anticancer Peptide Derived from α-Lactalbumin

A computationally-designed peptide inspired by α-lactalbumin, designated ALA-A2, exhibits selective anticancer cytotoxicity. At 200 µM, ALA-A2 reduced A549 lung adenocarcinoma cell viability to 59.7 ± 1.1% and HT29 colorectal adenocarcinoma cell viability to 55.3 ± 2.7%, while showing no significant effect on K562 leukemia, MDA-MB-231 breast cancer, or SH-SY5Y neuroblastoma cells [1]. Importantly, ALA-A2 exhibited minimal hemolytic activity (7.8% ± 10.2% hemolysis) against normal red blood cells, distinguishing it from non-selective cytotoxic peptides [1].

Anticancer Peptide ALA-A2
Class-level

A549 viability 59.7%, HT29 viability 55.3% at 200 µM; minimal hemolysis (7.8%).

Supports α-La as template for selective cell-model response; requires independent validation.

Computationally designed peptide; in vitro screening on five cancer cell lines.

Anticancer Peptides Bioactive Peptides Drug Discovery

High-Value Application Scenarios for LACTALBUMIN


Infant Formula with Optimized Tryptophan Delivery

Formulators seeking to reduce total protein content in infant formula while maintaining adequate tryptophan supply should prioritize α-lactalbumin-enriched ingredients. Evidence shows that an α-lactalbumin-enriched formula (2.10% TRP) achieves serum tryptophan levels (10.5 mg/L) indistinguishable from breastfed infants (10.9 mg/L), whereas standard reduced-protein formulas (1.88% TRP) yield significantly lower levels (7.4 mg/L) [1]. This enables lower total protein concentration, reducing metabolic nitrogen load on the neonate [2].

Protein Nanotube Synthesis for Food and Pharma Carriers

For applications requiring self-assembled protein nanotubes as thickeners, gelling agents, or bioactive carriers, high-purity α-lactalbumin (>90% protein purity, ideally near 100%) is essential. Studies demonstrate that only highly pure α-LA preparations form proper nanotubes with excellent gelation properties; lower purity fractions yield random aggregates and weak, opaque gels unsuitable for industrial use [3][4]. Procurement specifications must mandate >90% purity based on total protein content.

Scaffold for Selective Anticancer Peptide Development

Research groups developing novel anticancer peptides should consider α-lactalbumin as a template protein. The α-lactalbumin-inspired peptide ALA-A2 demonstrated selective cytotoxicity against A549 lung adenocarcinoma (59.7% viability at 200 µM) and HT29 colorectal adenocarcinoma (55.3% viability) while sparing other cancer lines and exhibiting minimal hemolysis (7.8%) [5]. This selectivity profile supports further development of α-LA-derived peptides as targeted anticancer agents with potentially reduced off-target toxicity.

Controlled Thermal Processing in Multi-Protein Systems

Process engineers designing thermal treatments for dairy or protein-based products must account for the differential thermal stability of α-lactalbumin in mixtures. DSC data show that α-LA gains 2.5°C thermal stability when co-present with β-Lg, while β-Lg loses 2.8°C stability [6]. Substituting α-LA with other whey fractions will alter the overall thermal denaturation profile, impacting final product texture, solubility, and functional properties. Pure α-LA should be used when precise thermal behavior is required.

Application
Selection Property
Validation Focus
Infant formula amino acid research
Tryptophan enrichment profile
Serum tryptophan equivalence to human milk reference
Protein nanotube self-assembly studies
High-purity α-La requirement
Nanotube formation and gelation integrity
Selective cell-model peptide discovery
α-La sequence template
Cell-line selectivity and low hemolysis profile
Multi-protein thermal processing research
Differential thermal stability in mixtures
Denaturation profile prediction and control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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